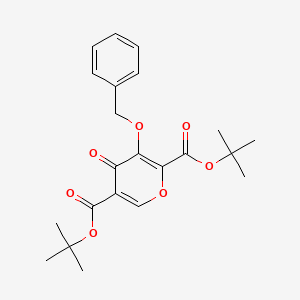
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its complex structure, which includes a pyran ring substituted with benzyloxy and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange to introduce the necessary functional groups . The reaction conditions often involve the use of solvents and ligands to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like di-tert-butyl peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Di-tert-butyl peroxide is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets. The compound can undergo homolytic cleavage of its peroxy bond, generating free radicals that can initiate further chemical reactions . These radicals can interact with molecular targets, leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound shares similar structural features and is used in similar applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups, used in OLED materials and pharmaceuticals.
Uniqueness
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS Number: 1332856-34-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26O7
- Molecular Weight : 402.44 g/mol
- Purity : Typically ≥95%
This compound is primarily studied for its role in various biochemical pathways. The compound's structure allows it to participate in significant reactions such as the Suzuki–Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.
Target Interactions
The compound interacts with biological targets through oxidative addition and transmetalation processes. These interactions can influence various cellular pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 50 µg/ml against certain bacterial strains .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research involving derivatives of pyran compounds has indicated that they can induce apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways . Studies on structurally related compounds have identified significant cytotoxic effects against human tumor cell lines, particularly in renal and breast cancer models.
Case Studies
-
Antimicrobial Evaluation :
A study conducted on derivatives of this compound showed effective antimicrobial activity against Mycobacterium tuberculosis and various human tumor cell lines. The results indicated that modifications to the pyran structure could enhance efficacy against resistant strains . -
Cytotoxicity Assays :
In a cytotoxicity assessment involving human dopaminergic neuronal precursor cells, several derivatives were tested for their ability to protect against neurotoxic agents like 6-hydroxydopamine (6-OHDA). Compounds with similar structural motifs demonstrated neuroprotective effects without significant toxicity, highlighting the potential for therapeutic applications in neurodegenerative diseases .
Data Summary Table
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ditert-butyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C22H26O7/c1-21(2,3)28-19(24)15-13-27-18(20(25)29-22(4,5)6)17(16(15)23)26-12-14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3 |
InChI Key |
YVSZXDATJKHWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















